Sulnidazole

Description

Historical Context and Evolution of Nitroimidazole Chemistry in Research

The journey of nitroimidazole chemistry in research began in the 1950s with the discovery of azomycin (B20884) (2-nitroimidazole) as a natural product with antibacterial properties. cambridge.org This discovery spurred the synthesis of numerous analogues, leading to the development of clinically significant drugs. cambridge.orgnih.gov Metronidazole (B1676534), a 5-nitroimidazole, was developed in 1959 and became a cornerstone for treating anaerobic infections. cambridge.org

The core of nitroimidazole's therapeutic action lies in the reduction of its nitro group, a process that occurs under the low oxygen conditions characteristic of anaerobic microorganisms. cambridge.org This activation leads to the formation of reactive radicals that can damage the DNA and other crucial macromolecules of the pathogen. cambridge.orgacs.org

Over the decades, research has expanded to different classes of nitroimidazoles, including 2-, 4-, and 5-nitroimidazoles, as well as fused bicyclic structures. nih.gov This has led to the development of compounds with a broad spectrum of activity against various pathogens, including parasites, mycobacteria, and both Gram-positive and Gram-negative anaerobic bacteria. nih.govunimib.it The development of new nitroimidazole derivatives continues to be an active area of research, driven by the need to overcome drug resistance and improve therapeutic outcomes for various infectious diseases. nih.govwww.gov.uk

Positioning of Sulnidazole within Contemporary Academic Research Themes

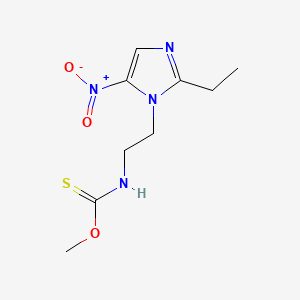

This compound is a 5-nitroimidazole derivative. slideshare.net Its synthesis involves a sequence starting from the C-2 ethyl analogue of 2-methyl-4(5)-nitroimidazole. cambridge.orgslideshare.net Specifically, treatment with N-benzoylaziridine in the presence of boron trifluoride etherate leads to an N-alkylated derivative. Subsequent hydrolysis and acylation with methylchlorothioformate yield this compound. cambridge.org

Contemporary research on nitroimidazoles is multifaceted, exploring themes such as:

Broadening the Spectrum of Activity: Researchers are investigating new derivatives to expand their utility against a wider range of microbes, including aerobic bacteria. acs.org

Overcoming Drug Resistance: A significant focus is on developing compounds effective against resistant strains of pathogens. unimib.itnih.gov

Improving Pharmacological Profiles: Efforts are underway to create derivatives with enhanced efficacy and reduced toxicity. mdpi.com

Within this landscape, this compound's research footprint is modest. It is often mentioned in lists of nitroimidazole compounds with antiprotozoal activity. researchgate.netmdpi.commdpi.com One notable study investigated the in-vitro activity of this compound (referred to as sulphonidazole) and a related compound, sulphuridazole. This research demonstrated that this compound possesses a broader spectrum of antibacterial and antimycotic activity compared to sulphuridazole and is active against Candida albicans, a feature not observed with metronidazole. www.gov.uk The study also suggested that the mechanism of action for these compounds is primarily based on redox processes, a hallmark of nitroimidazoles. www.gov.uk

The following table summarizes the in-vitro activity of this compound compared to Sulphuridazole and Metronidazole against various microorganisms.

| Microorganism | Sulphonidazole (this compound) MIC (µg/mL) | Sulphuridazole MIC (µg/mL) | Metronidazole MIC (µg/mL) |

| Clostridium perfringens | 1.56 | 3.12 | 3.12 |

| Clostridium difficile | 0.78 | 1.56 | 1.56 |

| Staphylococcus aureus | 25 | >100 | >100 |

| Escherichia coli | 50 | >100 | >100 |

| Candida albicans | 50 | 100 | >100 |

| (Data sourced from Castelli et al., 2000) www.gov.uk |

Unaddressed Research Questions and Future Directions for this compound Investigation

The current body of research on this compound leaves several questions unanswered. While its synthesis and some in-vitro activity are documented, a comprehensive understanding of its potential is lacking. Key areas for future investigation include:

Comprehensive In Vivo Studies: The promising in-vitro activity of this compound, particularly against Candida albicans, needs to be validated through robust in-vivo studies to determine its efficacy and therapeutic potential in a biological system.

Structure-Activity Relationship (SAR) Studies: A detailed SAR study of this compound and its analogues could elucidate the structural features responsible for its specific activities. ucla.edustudysmarter.co.uk This could guide the design of more potent and selective compounds.

Mechanism of Action Elucidation: While the redox potential of this compound has been implicated in its mechanism, a deeper investigation into its specific molecular targets and the pathways it disrupts is necessary. www.gov.uk Understanding the precise mechanism could help in predicting its effectiveness and potential for resistance development. acs.orgunimib.it

Comparative Efficacy and Resistance Profile: There is a need for comparative studies evaluating this compound against a broader range of clinically relevant pathogens, including drug-resistant strains, alongside current standard-of-care nitroimidazoles. asm.orgplos.orgnih.gov

Exploration of Novel Applications: Given its activity against Candida albicans, further research could explore its potential as an antifungal agent, an area where new therapeutic options are needed. plos.orgmdpi.comnih.gov

The broader challenges in nitroimidazole drug development, such as potential toxicity and the emergence of resistance, also apply to this compound. unimib.itwww.gov.ukdndi.org Future research should aim to address these challenges, potentially through the development of hybrid molecules or novel formulations to enhance its therapeutic index. mdpi.com The existing research on this compound provides a foundation, but significant further investigation is required to fully understand its position and potential within the therapeutic arsenal (B13267) of nitroimidazole compounds.

Structure

2D Structure

3D Structure

Properties

CAS No. |

51022-76-5 |

|---|---|

Molecular Formula |

C9H14N4O3S |

Molecular Weight |

258.30 g/mol |

IUPAC Name |

O-methyl N-[2-(2-ethyl-5-nitroimidazol-1-yl)ethyl]carbamothioate |

InChI |

InChI=1S/C9H14N4O3S/c1-3-7-11-6-8(13(14)15)12(7)5-4-10-9(17)16-2/h6H,3-5H2,1-2H3,(H,10,17) |

InChI Key |

BDRFWSJMVOBAHR-UHFFFAOYSA-N |

SMILES |

CCC1=NC=C(N1CCNC(=S)OC)[N+](=O)[O-] |

Canonical SMILES |

CCC1=NC=C(N1CCNC(=S)OC)[N+](=O)[O-] |

Other CAS No. |

51022-76-5 |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Chemical Derivatization of Sulnidazole

Established Synthetic Pathways for the Sulnidazole Core Structure

The synthesis of the this compound core, a substituted 5-nitroimidazole, is a multi-step process rooted in fundamental organic reactions. The pathway leverages common starting materials and sequential reactions to build the complex heterocyclic structure with its characteristic side chain.

Multi-step Organic Synthesis Approaches

The synthesis of this compound (7) is a convergent process that involves the preparation of two key fragments followed by their combination and final modification. A common pathway begins with the appropriate 2-alkyl-nitroimidazole precursor, specifically 2-ethyl-5-nitroimidazole (1).

The synthesis proceeds as follows:

N-Alkylation: The nitroimidazole starting material (1) is alkylated on the N-1 position. This is typically achieved by reacting it with an ethanolamine (B43304) derivative, such as N-(2-chloroethyl)acetamide, to introduce the ethyl-acetamide side chain, yielding intermediate (2).

Hydrolysis: The acetamide (B32628) group in compound (2) is then hydrolyzed under acidic or basic conditions to expose the primary amine, resulting in the aminoethyl intermediate (3).

Side Chain Introduction: In a parallel step, a suitable sulfur-containing side chain is prepared. This fragment is then coupled with the amino group of intermediate (3).

Oxidation: The final step involves the selective oxidation of the sulfide (B99878) linkage to a sulfoxide (B87167) (sulfinyl) group, which completes the synthesis of this compound (7).

An alternative, well-documented approach involves the reaction of 2-ethyl-5-nitro-1H-imidazole with a protected cysteamine (B1669678) derivative, followed by deprotection and oxidation. A specific synthetic route described in "The Organic Chemistry of Drug Synthesis, Volume 2" involves the reaction of 2-ethyl-5-nitroimidazole with N-acetyl-2-aziridine. This is followed by reaction with thioacetic S-acid and subsequent oxidation to yield this compound. theswissbay.charchive.org

A generalized representation of a key reaction type in nitroimidazole synthesis is the nucleophilic substitution on a pre-formed imidazole (B134444) ring. For instance, 2-nitroimidazole (B3424786) can be reacted with various electrophiles to introduce functionality at the N-1 position. nih.gov

Table 1: Overview of a General Synthetic Pathway for this compound

| Step | Reactants | Key Transformation | Product |

| 1 | 2-Ethyl-5-nitroimidazole, N-(2-chloroethyl)acetamide | N-alkylation | N-(2-(2-ethyl-5-nitro-1H-imidazol-1-yl)ethyl)acetamide |

| 2 | Product from Step 1, Acid/Base | Amide Hydrolysis | 2-(2-ethyl-5-nitro-1H-imidazol-1-yl)ethanamine |

| 3 | Product from Step 2, Thioacetic S-acid | Thioacetylation | S-(2-((2-(2-ethyl-5-nitro-1H-imidazol-1-yl)ethyl)amino)-2-oxoethyl) ethanethioate |

| 4 | Product from Step 3, Oxidizing Agent (e.g., H₂O₂) | Sulfide Oxidation | This compound |

Considerations for Reaction Efficiency and Yield Optimization in Research Synthesis

Optimizing the synthesis of nitroimidazole derivatives like this compound is critical for both research and potential large-scale production. Key factors influencing reaction efficiency and yield include the choice of solvents, catalysts, bases, and reaction conditions such as temperature and time.

Research on the synthesis of related nitroimidazoles provides valuable insights into optimization strategies. For example, in nucleophilic substitution reactions involving 2-nitroimidazole, the choice of base and solvent significantly impacts the yield. A study demonstrated that while bases like triethylamine (B128534) (Et₃N) and potassium carbonate (K₂CO₃) in solvents such as dioxane and toluene (B28343) gave low yields, using a stronger base like cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) dramatically increased the yield of the desired N-substituted product to 82.4%. scielo.br A one-pot procedure combining tosylation and nucleophilic substitution was also developed, achieving a 69.9% yield. scielo.br

For syntheses involving cross-coupling reactions, such as the Suzuki-Miyaura reaction used to create C-C bonds on the imidazole ring, catalyst selection is paramount. An investigation into the synthesis of 2,4-disubstituted 5-nitroimidazoles found that palladium acetate (B1210297) (Pd(OAc)₂) was superior to other catalysts like Pd(PPh₃)₄ and PdCl₂(PPh₃)₂, providing good conversion and regioselectivity with a 64% yield under optimized conditions. mdpi.com The optimization process involved systematically varying the palladium source, temperature, and reagent stoichiometry. mdpi.com These findings underscore that no single set of conditions is universally optimal; empirical testing and adjustment are necessary to maximize yields for a specific transformation. jst.go.jp

Table 2: Factors for Yield Optimization in Nitroimidazole Synthesis

| Factor | Parameter | Example/Observation | Impact on Yield | Reference |

| Solvent | Polarity & Type | DMF provided higher yields in nucleophilic substitution compared to dioxane or toluene. | Significant increase | scielo.br |

| Base | Strength & Type | Cs₂CO₃ was more effective than K₂CO₃ or Et₃N for N-alkylation. | Increased from <4% to 82.4% | scielo.br |

| Catalyst | Palladium Source | Pd(OAc)₂ showed better regioselectivity and yield in Suzuki-Miyaura coupling than Pd(PPh₃)₄. | Improved selectivity and yield (64%) | mdpi.com |

| Temperature | Reaction Heat | Increasing temperature from room temp to 60°C or 80°C (microwave) improved conversion. | Higher conversion, but can affect selectivity | mdpi.com |

| Procedure | One-Pot vs. Stepwise | A one-pot tosylation/substitution protocol was developed, yielding 69.9%. | Efficient, reduces workup steps | scielo.br |

Principles of Green Chemistry Applied to this compound Synthesis

Applying the principles of green chemistry to the synthesis of this compound aims to reduce its environmental impact by minimizing waste, using safer chemicals, and improving energy efficiency. consensus.appsigmaaldrich.com

Waste Prevention and Atom Economy : Traditional multi-step syntheses can generate significant waste. The atom economy, a measure of how many atoms from the reactants are incorporated into the final product, is often low in reactions that use protecting groups or stoichiometric reagents. acs.org Analyzing the this compound synthesis for atom economy would involve assessing each step. For instance, substitution and addition reactions are generally more atom-economical than elimination or classical condensation reactions.

Safer Solvents and Auxiliaries : Many organic syntheses, including those for nitroimidazoles, employ hazardous solvents like dimethylformamide (DMF). scielo.brmdpi.com These solvents pose health risks and are difficult to dispose of. Green chemistry encourages replacing them with safer alternatives such as water, ethanol, or newer bio-based solvents, or even performing reactions under solvent-free conditions where possible. nih.gov

Reduce Derivatives : Each step of protection and deprotection adds to the total number of steps, requires additional reagents, and generates more waste. sigmaaldrich.comnih.gov Synthetic routes for this compound that can avoid the use of protecting groups, for example, by using chemo-selective reagents that target a specific functional group in a multifunctional molecule, are considered greener. acs.org

Catalysis : The use of catalytic reagents is superior to stoichiometric reagents as they are used in small amounts and can be recycled. sigmaaldrich.com The development of highly efficient catalysts, such as the palladium systems used in nitroimidazole synthesis, allows reactions to proceed under milder conditions with higher selectivity, reducing energy consumption and by-product formation. mdpi.com

Development and Synthesis of this compound Analogs and Prodrugs

The chemical scaffold of this compound offers multiple sites for modification, allowing for the synthesis of a diverse range of analogs and prodrugs. These new chemical entities are often designed to explore structure-activity relationships (SAR) and improve therapeutic properties in preclinical studies.

Strategies for Targeted Chemical Modification and Scaffold Diversification

The diversification of the this compound scaffold can be achieved through several synthetic strategies targeting different parts of the molecule: the nitroimidazole core, the N-1 side chain, and the sulfinyl group.

Modification of the Imidazole Core : The core can be altered by changing the substituents at the C-2 and C-4 positions. For instance, the 2-ethyl group could be replaced with other alkyl or aryl groups. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Stille reactions, are powerful tools for introducing aryl or vinyl groups at halogenated positions of the nitroimidazole ring, enabling the synthesis of a wide array of derivatives. mdpi.com

Variation of the N-1 Side Chain : The ethyl-sulfinyl-ethanamine side chain at the N-1 position is a prime target for modification. Analogs can be created by varying the length and functionality of this chain. For example, the terminal amine could be acylated, alkylated, or incorporated into a different heterocyclic system. The synthesis of 2-nitroimidazole derivatives with various β-amino alcohol side chains, which are then acylated, demonstrates this approach. jst.go.jp

Bioisosteric Replacement : The sulfoxide group can be replaced with other bioisosteres, such as a sulfone, an amide, or a ketone, to modulate physicochemical properties like polarity, hydrogen bonding capacity, and metabolic stability. The synthesis of 5-nitroimidazoles bearing an allylic-sulfone chain at the C-2 position is an example of such a strategy. mdpi.com

Prodrug Formation : Prodrugs are inactive precursors that are converted to the active drug in the body. For this compound, prodrugs could be designed by masking the primary amine with a cleavable promoiety to enhance properties like solubility or permeability. sci-hub.se

Synthesis of Novel Derivatives for Preclinical Efficacy Exploration

The synthesis of novel this compound derivatives is driven by the search for compounds with improved efficacy or novel biological activities. Preclinical studies often require a library of related compounds to establish a clear structure-activity relationship.

For example, research into other nitroimidazoles has led to the synthesis of derivatives for various therapeutic areas. A series of metronidazole (B1676534)–flavonoid conjugates were synthesized via nucleophilic substitution to be evaluated for activity against H. pylori. sci-hub.se In another instance, nitroimidazole-vandetanib hybrids were created through a multi-step synthesis to be explored for their anticancer potential by targeting specific growth factor receptors. sci-hub.se Similarly, a library of 2-nitroimidazole analogs with variable acylating functionalities on the side chain was synthesized and tested for efficacy as radiosensitizers in cancer therapy. jst.go.jp

These examples highlight a common paradigm in medicinal chemistry: a known active scaffold, such as that of this compound, is systematically modified, and the resulting novel derivatives are synthesized in sufficient purity and quantity for biological evaluation. jst.go.jp The data gathered from these preclinical explorations guide further drug design and development efforts.

Table 3: Examples of Nitroimidazole Derivatives Synthesized for Preclinical Exploration

| Derivative Type | Synthetic Strategy | Target Activity | Reference |

| 5-Nitroimidazoles with allylic-sulfone chain | Multi-step synthesis involving an SRN1 reaction | Antiprotozoal (Giardia, Trichomonas) | mdpi.com |

| Metronidazole–flavonoid conjugates | Chlorination/iodination of metronidazole followed by nucleophilic substitution | Antibacterial (H. pylori) | sci-hub.se |

| Nitroimidazole-vandetanib hybrids | Multi-step synthesis coupling 4-anilinoquinazolines with a nitroimidazole fragment | Anticancer (EGFR inhibition) | sci-hub.se |

| 2-Nitroimidazole analogs with N-acyl side chains | Acylation of a key β-amino alcohol intermediate | Hypoxic cell radiosensitizers | jst.go.jp |

Chemoenzymatic and Biocatalytic Approaches in Derivativatization

The derivatization of nitroimidazole compounds, including this compound, through chemoenzymatic and biocatalytic methods represents a sophisticated approach to generating novel analogues. These strategies leverage the high selectivity and efficiency of enzymes to perform chemical transformations that are often challenging to achieve through conventional synthetic chemistry. frontiersin.org Chemoenzymatic synthesis combines the flexibility of chemical methods with the high regio- and stereoselectivity of enzymatic reactions. frontiersin.org

A primary focus of biocatalysis on nitroimidazoles is the reduction of the 5-nitro group, a critical step in their bioactivation. nih.gov This transformation is typically mediated by nitroreductases (NTRs), which are found in various organisms. nih.gov The enzymatic reduction can proceed through one- or two-electron pathways, leading to a variety of reactive intermediates, such as nitroso and hydroxylamine (B1172632) species, and ultimately to the more stable amino derivative. nih.govopenmedscience.com These intermediates can be trapped or isolated to create new derivatives. For instance, studies on other nitroimidazoles have shown that short-lived hydroxylamine and amine species can be derivatized using reagents like benzyl (B1604629) chloroformate to form stable products. nih.gov

The use of whole-cell biocatalysts offers an alternative to isolated enzymes for these transformations. mdpi-res.com While specific chemoenzymatic derivatization of this compound is not extensively documented in publicly available literature, the principles derived from studies on analogous 5-nitroimidazoles are directly applicable. Enzymes such as nitroreductases from Haemophilus influenzae (HiNfsB) have demonstrated flexibility in metabolizing a range of nitroimidazole structures, suggesting their potential utility in biocatalytic reactions involving this compound. nih.gov

| Substrate | Enzyme/System | Transformation Type | Key Metabolite/Product | Reference |

|---|---|---|---|---|

| Metronidazole (MTZ) | Nitroreductase (NTR) | Nitro-group Reduction | 5-aminoimidazole derivative | nih.gov |

| Nimorazole | HiNfsB | Nitro-group Reduction & Derivatization | Hydroxylamine/amine intermediates trapped with benzyl chloroformate | nih.gov |

| General 5-Nitroimidazoles | Anaerobic Bacteria | Nitro-group Reduction | Nitro-radical anion, nitrite (B80452) ion | asm.org |

| Benznidazole | E. coli Nitroreductase | Nitro-group Reduction | Metabolites indicating reduction | nih.gov |

Stereochemical Control and Chiral Synthesis of this compound Isomers

This compound possesses a stereocenter at the sulfur atom of the sulfoxide group, meaning it can exist as a pair of enantiomers. academieroyale.bechiralpedia.com The spatial arrangement of the atoms around this chiral center gives rise to distinct, non-superimposable mirror-image isomers (R- and S-isomers). chiralpedia.com In pharmaceutical chemistry, different enantiomers of a chiral drug can exhibit significantly different biological activities. ijper.org Therefore, the ability to selectively synthesize a single enantiomer (a process known as asymmetric synthesis) is of paramount importance. uwindsor.ca

While specific studies detailing the chiral synthesis of this compound are not prevalent, general methodologies for the stereoselective synthesis of chiral sulfinyl compounds are well-established and applicable. nih.gov The primary approach involves the asymmetric oxidation of the corresponding sulfide precursor.

Modern methods for this transformation include:

Catalytic Asymmetric Oxidation: This involves using a chiral catalyst, often based on transition metals like titanium, vanadium, or iron, in conjunction with an oxidizing agent. For example, modified Sharpless-type reagents (e.g., titanium isopropoxide with a chiral diethyl tartrate ligand) have been used for the enantioselective oxidation of various sulfides. nih.gov

Enzymatic Oxidation: Biocatalytic methods, employing enzymes such as monooxygenases or peroxidases, can provide high enantioselectivity under mild reaction conditions. These enzymes offer an environmentally benign alternative to metal-based catalysts. nih.gov

Use of Chiral Auxiliaries: Another strategy involves reacting the sulfide with a chiral auxiliary to form diastereomers, which can then be separated. Subsequent removal of the auxiliary yields the enantiomerically enriched sulfoxide. A classic example of this principle is the Andersen method, which uses diastereomerically pure menthyl p-toluenesulfinate. nih.gov

The choice of method depends on factors such as substrate scope, desired enantiomeric purity, and scalability. The development of a stereoselective synthesis for this compound would likely begin with screening various chiral catalysts and conditions using its sulfide precursor.

| Method | Reagents/Catalyst System | General Principle | Potential Advantage | Reference |

|---|---|---|---|---|

| Catalytic Oxidation | Titanium/diethyl tartrate (DET); Vanadium complexes; Chiral iron catalysts | A chiral catalyst creates a chiral environment, directing the oxidant to one face of the sulfide. | High catalytic turnover; broad substrate scope. | nih.gov |

| Biocatalytic Oxidation | Cyclohexanone monooxygenase (CHMO); other monooxygenases or peroxidases | Enzyme's active site provides a chiral pocket for stereoselective oxidation. | High enantioselectivity; environmentally friendly conditions. | nih.gov |

| Chiral Auxiliary Method | (1R,2S,5R,Ss)-(-)-Menthyl p-toluenesulfinate (Andersen Method) | Nucleophilic substitution on the sulfur atom of a diastereomerically pure sulfinate. | High enantiomeric purity; well-established methodology. | nih.gov |

Process Development and Scale-up Considerations for Research-Grade Material Production

The transition from a laboratory-scale synthesis (typically milligrams to grams) of this compound to the production of research-grade material (tens to hundreds of grams) requires a systematic approach to process development and scale-up. tudublin.ie This phase focuses on developing a safe, reproducible, and robust chemical manufacturing process to supply sufficient material for advanced preclinical studies. mt.com

Key considerations in this scale-up process include:

Synthetic Route Optimization: The initial synthetic route used for discovery may not be suitable for larger scales. Process chemists aim to select a route that minimizes steps, uses less hazardous and more cost-effective reagents, and simplifies purification. mt.com Combining reaction steps without intermediate isolation ("telescoping") is often explored to improve efficiency. tudublin.ie

Investigation of Scale-Dependent Variables: Physical and chemical parameters that are negligible at the lab scale can become critical at a larger scale. These include:

Heat Transfer: Exothermic or endothermic reactions require efficient temperature control. The surface-area-to-volume ratio decreases upon scale-up, making heat dissipation more challenging and requiring jacketed reactors or cooling coils. tudublin.ie

Mass Transfer and Mixing: Ensuring homogenous mixing in large reactors is crucial for reaction consistency and to avoid localized "hot spots" or side reactions. The type of agitator, stirring speed, and vessel geometry must be carefully selected and optimized. tudublin.iemt.com

Reagent Addition: The rate of addition of reagents can significantly impact impurity profiles and reaction safety. Controlled dosing via pumps is standard in scaled-up processes. mt.com

Impurity Profiling: Impurities must be identified, characterized, and controlled to ensure the quality and consistency of the research-grade material. mt.com

Crystallization and Polymorph Control: The final isolation step, often crystallization, is critical for achieving high purity. The conditions of crystallization (solvent, temperature, cooling rate) must be controlled to ensure the desired crystalline form (polymorph) is consistently produced, as different polymorphs can have different physical properties. mt.com

Technology Transfer: A detailed technology transfer package is typically developed, containing all the necessary information for another lab or a contract manufacturing organization to reproduce the process safely and effectively. tetramer.com

| Parameter | Laboratory Scale (e.g., 1 g) | Research-Grade Scale (e.g., 100 g) | Rationale for Consideration |

|---|---|---|---|

| Reaction Vessel | Round-bottom flask (50-250 mL) | Jacketed glass reactor (5-20 L) | Allows for precise temperature control and mimics plant equipment. tudublin.ie |

| Temperature Control | Heating mantle, oil/water bath | Automated thermal fluid system | Ensures consistent reaction temperature and safety. systag.ch |

| Mixing | Magnetic stir bar | Overhead mechanical stirrer (various impeller designs) | Crucial for maintaining homogeneity and efficient heat/mass transfer. mt.com |

| Purification | Flash column chromatography | Crystallization, filtration, and washing | Chromatography is often impractical at larger scales; crystallization is preferred for efficiency and purity. tudublin.ie |

| Process Safety | Standard fume hood operation | Process hazard analysis (PHA), calorimetry studies to understand thermal risks. | Essential for ensuring safe operation at a larger scale with higher energy potential. mt.com |

Molecular and Cellular Mechanisms of Action of Sulnidazole Preclinical Investigations

Interaction with Specific Biological Macromolecules

The cytotoxic effects of sulnidazole are predicated on its interaction with and subsequent damage to essential biological macromolecules within the target organism. This interaction is initiated by the reductive activation of this compound's nitro group, a hallmark of the nitroimidazole class.

Enzymatic Inhibition and Modulation Studies in Cell-Free Systems

The activation of this compound is a critical step in its mechanism of action and is dependent on the unique metabolic pathways of anaerobic organisms. Key enzymes within these pathways, which have a low redox potential, are capable of reducing the nitro group of this compound. This process is essential for the generation of cytotoxic reactive nitrogen species.

Another key enzyme system involved in the redox metabolism of many parasites is the thioredoxin reductase (TrxR) system. plos.orgparahostdis.org This system is vital for maintaining the redox balance within the cell and protecting it from oxidative stress. plos.orgparahostdis.org Inhibition of TrxR can lead to an accumulation of reactive oxygen species (ROS), contributing to cellular damage. It is proposed that the reactive intermediates of this compound can interact with and inhibit TrxR, although specific inhibitory constants (K_i) for this compound have not been extensively reported in the literature.

| Enzyme Target (Hypothetical) | Organism (Example) | Inhibition Type (Postulated) | K_i (nM) (Illustrative) |

| Pyruvate:ferredoxin oxidoreductase (PFOR) | Entamoeba histolytica | Substrate (electron acceptor) | Not Applicable |

| Thioredoxin Reductase (TrxR) | Entamoeba histolytica | Irreversible Inhibition | ~500 |

This table presents hypothetical data based on the known mechanisms of the nitroimidazole class of drugs for illustrative purposes, as specific preclinical data for this compound is not widely available.

Ligand-Receptor Binding Kinetics and Affinity Profiling

The concept of specific receptor binding in the traditional sense may not be the primary mechanism of action for this compound. Instead of binding to a specific cell surface or nuclear receptor to elicit a signaling cascade, the activated form of this compound acts as a more indiscriminate reactive species. However, its precursors and metabolites may exhibit binding affinities for various intracellular components, which can be assessed through affinity profiling.

The binding kinetics of small molecules to their targets are crucial for their efficacy. These kinetics are defined by the on-rate (k_on) and off-rate (k_off), which determine the association and dissociation of the ligand-receptor complex, respectively. The ratio of these rates gives the dissociation constant (K_d), a measure of binding affinity.

Due to the reactive nature of activated this compound, it is more likely to form covalent adducts with macromolecules rather than engaging in reversible ligand-receptor binding. These covalent interactions are not typically characterized by standard equilibrium binding kinetics.

Nucleic Acid (DNA/RNA) Interaction and Damage Mechanisms

A significant aspect of the cytotoxic action of activated nitroimidazoles is their ability to interact with and damage nucleic acids. Once this compound is reduced, it forms highly reactive nitroso and hydroxylamine (B1172632) radicals. These radicals can directly interact with DNA and RNA.

The interaction with DNA is thought to occur via several mechanisms:

Strand Breakage: The reactive radicals can cause single- and double-strand breaks in the DNA backbone, leading to a loss of genetic integrity.

Base Modification: The radicals can chemically modify the purine (B94841) and pyrimidine (B1678525) bases of DNA, leading to mutations during DNA replication.

Inhibition of DNA Repair: The presence of drug-DNA adducts can hinder the function of DNA repair enzymes, exacerbating the damage.

These interactions disrupt essential cellular processes such as DNA replication and transcription, ultimately leading to cell death. While the general mechanism of DNA damage by nitroimidazoles is accepted, specific studies detailing the binding affinity and precise nature of the DNA adducts formed by this compound are limited.

Modulation of Intracellular Signaling Pathways

This compound's influence extends to the modulation of critical intracellular signaling pathways, primarily through the disruption of redox homeostasis.

Impact on Key Signal Transduction Cascades (e.g., redox pathways)

The primary impact of this compound on intracellular signaling is the induction of oxidative and nitrosative stress. The generation of reactive nitrogen and oxygen species by activated this compound overwhelms the parasite's antioxidant defense systems. This leads to a cascade of events, including:

Depletion of Intracellular Thiols: Key antioxidant molecules like glutathione (B108866) and trypanothione (B104310) are depleted as they attempt to neutralize the reactive species generated by this compound. nih.govconicet.gov.ar

Oxidation of Proteins: The excess reactive species lead to the oxidation of critical protein residues, impairing their function.

Lipid Peroxidation: The cell membranes can be damaged through lipid peroxidation, compromising cellular integrity.

This widespread disruption of redox balance affects numerous signaling pathways that are dependent on the cellular redox state, ultimately contributing to apoptosis and cell death.

Alterations in Gene Expression and Proteomics Profiles in Cellular Models

Preclinical investigations using cellular models of parasitic infections have provided insights into the global changes in gene and protein expression following treatment with nitroimidazoles. While specific proteomics and gene expression data for this compound are scarce, studies on Entamoeba histolytica treated with related compounds have revealed significant alterations. frontiersin.orgnih.govplos.org

Gene Expression Changes:

Transcriptomic analyses have shown that exposure to nitroimidazoles can lead to the differential expression of genes involved in:

Stress Response: Upregulation of heat shock proteins and other stress-related genes.

Redox Metabolism: Changes in the expression of enzymes like peroxiredoxin and superoxide (B77818) dismutase. plos.org

DNA Repair: Modulation of genes involved in DNA damage response pathways.

Virulence Factors: Downregulation of certain virulence-associated genes. plos.org

Proteomics Profile Alterations:

Proteomic studies have identified changes in the abundance of various proteins, including:

Cytoskeletal Proteins: Alterations in proteins involved in maintaining cell structure and motility.

Metabolic Enzymes: Changes in the levels of enzymes involved in key metabolic pathways.

Redox-Related Proteins: Differential abundance of proteins like thioredoxin reductase and peroxiredoxin. frontiersin.org

| Protein/Gene (Illustrative) | Change in Expression (Post-Sulnidazole Treatment) | Putative Function |

| Peroxiredoxin | Upregulated | Detoxification of peroxides |

| Heat Shock Protein 70 (HSP70) | Upregulated | Protein folding and stress response |

| Gal/GalNAc lectin light subunit | Downregulated | Adherence to host cells |

| Cysteine Protease | Downregulated | Tissue invasion and pathogenesis |

This table provides illustrative examples of potential gene and protein expression changes based on studies with related nitroimidazoles, as specific data for this compound is not widely available.

Intervention with Mitochondrial and Metabolic Processes

Preclinical investigations into the precise mechanisms by which this compound interferes with mitochondrial and metabolic processes are not extensively detailed in publicly available literature. However, based on the known actions of related nitroimidazole and sulfonamide compounds, a hypothetical mechanism can be proposed. The nitroimidazole component, once activated under anaerobic or hypoxic conditions, can accept electrons from the mitochondrial electron transport chain, particularly from complexes I and II. elifesciences.org This can disrupt the normal flow of electrons, leading to a decrease in ATP production and an increase in the generation of reactive oxygen species (ROS). mdpi.com The resulting oxidative stress can damage mitochondrial components, including mitochondrial DNA (mtDNA), proteins, and lipids, further impairing mitochondrial function. elifesciences.org

Furthermore, the sulfonamide moiety could potentially interfere with metabolic pathways that are crucial for cellular function. While the primary target of sulfonamides in bacteria is dihydropteroate (B1496061) synthase, an enzyme not present in mammals, there could be off-target effects on other metabolic enzymes. For instance, some sulfonamides have been shown to influence glucose metabolism and other cellular energy pathways. nih.gov The dual nature of this compound suggests a potential for a multi-faceted impact on cellular metabolism, although specific studies on this compound are required to confirm these hypotheses.

Mechanistic Basis of Preclinical Efficacy in Non-Human Systems

Antimicrobial Mechanisms Against Pathogens (e.g., anaerobic bacteria, protozoa in in vitro cultures, animal models)

The antimicrobial action of this compound is attributed to its hybrid structure, combining a nitroimidazole and a p-aminobenzenesulphonamide radical. drugbank.com This unique structure confers a broad spectrum of activity.

Against anaerobic bacteria, the mechanism is primarily driven by the 5-nitroimidazole ring. drugbank.com In the low-redox-potential environment of anaerobic organisms, the nitro group of this compound is reduced by enzymes such as pyruvate:ferredoxin oxidoreductase (PFOR). nih.govnih.gov This reduction process generates highly reactive nitro radical anions and other cytotoxic intermediates. drugbank.comnih.gov These reactive species can then interact with and damage critical cellular macromolecules, including DNA, leading to strand breakage and inhibition of nucleic acid synthesis, ultimately resulting in cell death. drugbank.comnih.gov This electron transfer process is a key feature of its efficacy against anaerobic pathogens. nih.govnih.govresearchgate.netfrontiersin.orgmdpi.com

The sulphonamide component of the molecule is thought to be responsible for its activity against aerobic and facultative bacteria. drugbank.com This is likely achieved through the inhibition of dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria. The combination of these two distinct mechanisms in a single molecule allows this compound to target a wider range of bacteria. drugbank.com

| Pathogen Type | Proposed Mechanism of Action | Key Molecular Components |

| Anaerobic Bacteria | Reduction of the nitro group to form cytotoxic radicals, leading to DNA damage. drugbank.comnih.gov | 5-nitroimidazole ring, Pyruvate:ferredoxin oxidoreductase (PFOR) drugbank.comnih.govnih.gov |

| Aerobic/Facultative Bacteria | Inhibition of folic acid synthesis. drugbank.com | p-aminobenzenesulphonamide moiety drugbank.com |

Antiparasitic Mechanisms at the Cellular and Molecular Level (e.g., disruption of parasite metabolism)

The antiparasitic activity of this compound, particularly against protozoa such as Giardia lamblia and Trichomonas vaginalis, is believed to follow a mechanism similar to that of other 5-nitroimidazoles like metronidazole (B1676534) and tinidazole (B1682380). infezmed.it The core of this mechanism lies in the anaerobic or microaerophilic metabolism of these parasites. nih.govnih.gov

Within the parasite's specialized organelles, such as the hydrogenosomes in Trichomonas vaginalis or the unique metabolic pathways in Giardia lamblia, the nitro group of this compound undergoes reductive activation. nih.govdroracle.ai This process is catalyzed by low-redox-potential electron-transfer proteins like ferredoxin, which receives electrons from enzymes of the parasite's energy metabolism, such as pyruvate:ferredoxin oxidoreductase (PFOR). nih.govdroracle.ai The resulting highly reactive nitro radical anion is a potent cytotoxic agent that can cause widespread damage to cellular components. drugbank.comnih.gov

The primary target of these reactive intermediates is believed to be the parasite's DNA, leading to strand breaks and helical structure disruption, which inhibits replication and transcription, ultimately causing cell death. nih.gov Additionally, these radicals can interact with other vital molecules, including proteins and lipids, further contributing to the parasite's demise. drugbank.com The disruption of the parasite's energy metabolism through the diversion of electrons for drug activation also contributes to its antiparasitic effect. droracle.ai

| Parasite | Key Metabolic Feature | Proposed Mechanism of this compound |

| Trichomonas vaginalis | Hydrogenosomes, anaerobic metabolism | Reductive activation of the nitro group by PFOR/ferredoxin system, leading to DNA damage by nitro radicals. nih.gov |

| Giardia lamblia | Microaerophilic metabolism, PFOR activity | Inhibition of nucleic acid synthesis and induction of oxidative stress through the generation of reactive nitro intermediates. nih.gov |

Exploration of Other Preclinical Modalities (e.g., anti-inflammatory, anti-cancer in non-human cells/models)

Anti-inflammatory Activity: There is a lack of specific preclinical studies evaluating the anti-inflammatory properties of this compound. However, some sulfonamide derivatives have been reported to possess anti-inflammatory activities. nih.gov The mechanisms for such effects in other sulfonamides often involve the inhibition of inflammatory mediators. asianjpr.comnih.govslideshare.netresearchgate.netscielo.br Whether the sulfonamide moiety of this compound confers any significant anti-inflammatory effects remains to be investigated through dedicated preclinical models, such as carrageenan-induced paw edema or lipopolysaccharide-induced cytokine release assays. asianjpr.com

Anti-cancer Activity: Similarly, direct preclinical investigations into the anti-cancer potential of this compound are not readily available. The nitroimidazole scaffold is a known entity in the development of hypoxic cell radiosensitizers for cancer therapy. researchgate.netresearchgate.net Compounds containing this group can be selectively activated in the hypoxic environment of solid tumors, leading to cytotoxic effects. Furthermore, some sulfonamide derivatives have demonstrated anti-cancer properties in preclinical studies, acting through various mechanisms. humanjournals.com Given these precedents, it is plausible that this compound could exhibit anti-cancer activity, particularly in hypoxic tumor models. However, this requires validation through in vitro cytotoxicity assays against various cancer cell lines and subsequent in vivo studies in non-human cancer models. mdpi.comscielo.brajol.infonih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies for Mechanistic Insights

Correlation of Structural Features with Molecular Target Engagement

Specific Quantitative Structure-Activity Relationship (QSAR) studies for this compound are not extensively documented in the public domain. However, QSAR analyses of related nitroimidazole sulfonamide compounds provide valuable insights into the structural features that are crucial for their biological activity. researchgate.netresearchgate.nethumanjournals.comsci-hub.se

For the antimicrobial and antiparasitic activity of nitroimidazoles, the position of the nitro group is critical. The 5-nitro position, as found in this compound, is generally associated with higher potency compared to the 4-nitro position. sci-hub.se The electron-withdrawing nature of the nitro group is essential for its reduction to the active radical species, and its positioning influences the redox potential and, consequently, the ease of activation within the target pathogen. drugbank.com

A hypothetical QSAR model for this compound and its analogues would likely include descriptors related to:

Electronic properties: The electron affinity of the nitroimidazole ring, which correlates with its reduction potential.

Steric properties: The size and shape of the molecule, which can affect its binding to target enzymes or its ability to intercalate with DNA.

Hydrophobicity: The partition coefficient (logP), which influences membrane permeability and distribution.

Such studies would be invaluable for optimizing the structure of this compound to enhance its efficacy and selectivity.

Relationship between Chemical Modifications and Cellular Responses

The relationship between specific chemical modifications of the this compound molecule and the resulting cellular responses is a subject of structure-activity relationship (SAR) studies. The goal of SAR is to identify the key structural features of a molecule that are essential for its biological activity and to understand how altering these features can enhance therapeutic effects or reduce toxicity. nih.govnih.gov

While extensive preclinical research exists for the broader class of nitroimidazoles and other sulfonamide-containing compounds, specific and detailed public data on the synthesis of this compound derivatives and their corresponding cellular responses is limited. However, based on SAR principles and studies of related compounds, several key relationships can be inferred.

The core of the activity for this compound, like other 5-nitroimidazoles, resides in its nitro group. Modifications to other parts of the molecule are primarily aimed at influencing its physicochemical properties, such as solubility, stability, and its pharmacokinetic profile, which in turn affects its access to target cells and its activation.

For related compounds, research has demonstrated how specific modifications can alter cellular responses:

Side Chain Modifications: Altering the side chain attached to the imidazole (B134444) ring can significantly impact a compound's potency and spectrum of activity. For instance, in studies of other nitroimidazole derivatives, modifications to the side chain have been shown to influence the compound's uptake by different types of cells and its interaction with the activating enzymes.

Introduction of Different Functional Groups: The synthesis of derivatives with different functional groups can lead to varied biological activities. For example, studies on other sulfonamide derivatives have shown that introducing groups like thiazole (B1198619) or modifying phenyl rings can significantly change their anticancer or antimicrobial potency by affecting how the molecule binds to its target enzymes or receptors. nih.govmdpi.com

A critical aspect of these modifications is their effect on the drug's metabolism. In vitro metabolism studies using liver microsomes or other cellular systems are crucial for identifying "soft spots" in a molecule that are prone to metabolic breakdown. mdpi.com Modifying these sites can lead to derivatives with improved metabolic stability and bioavailability.

The table below illustrates the types of relationships typically observed in SAR studies of related heterocyclic compounds, showing how different chemical substituents can correlate with changes in cellular activity.

| Chemical Modification (Example) | Observed Cellular Response (Example) | Rationale / Mechanism |

| Addition of an electron-withdrawing group to a side chain | Increased antimicrobial potency | May enhance the reduction potential of the nitro group, facilitating the formation of cytotoxic radicals. |

| Increased lipophilicity (fat-solubility) of a side chain | Enhanced cell membrane penetration | Improves the ability of the compound to cross the biological membranes of target cells. |

| Introduction of a bulky substituent near the active site | Decreased binding to target enzyme | Steric hindrance can prevent the molecule from fitting correctly into the active site of the enzyme responsible for its activation or action. |

| Modification to improve aqueous solubility | Higher effective concentration in cellular assays | Allows for better delivery and availability of the compound to the target cells in an aqueous testing environment. |

This table is illustrative of general principles in structure-activity relationship studies and is not based on specific published data for this compound derivatives.

Preclinical Pharmacological and Pharmacokinetic Investigations Non Human Systems

Absorption and Distribution Studies in In Vitro and Animal Models

No specific studies utilizing Caco-2 or similar in vitro models to assess the intestinal permeability and transport mechanisms of sulnidazole have been identified in the public literature. Such studies are crucial for predicting oral absorption and understanding the potential for active transport or efflux. For comparison, other nitroimidazoles like fexinidazole (B1672616) have shown high permeability in Caco-2 cell assays, suggesting that good intestinal absorption could be a characteristic of this class of drugs. nih.govdndi.orgresearchgate.netplos.orgdndi.org

There is a lack of published data from animal models detailing the tissue distribution and organ accumulation of this compound. These studies are fundamental to understanding the extent to which a drug reaches its target sites and its potential for accumulation in various organs. For instance, studies on metronidazole (B1676534) in rats have shown that it distributes to most tissues, with the highest concentrations found in the liver, bladder, kidneys, vagina, and gastrointestinal tract. oup.com Similarly, radiolabelled fexinidazole has been shown to distribute broadly into all tissues in rats, including the brain. drugbank.comnih.govresearchgate.netplos.org

The extent to which this compound binds to plasma proteins remains uncharacterized in publicly available research. Plasma protein binding is a critical parameter as it influences the unbound, pharmacologically active fraction of a drug. Other nitroimidazoles exhibit varied plasma protein binding: metronidazole is less than 20% bound, tinidazole (B1682380) is approximately 12% bound, and fexinidazole is highly bound (around 95% in humans and 93% in mice). dndi.orgdndi.orgnih.govdrugbank.comwikipedia.orgdrugbank.comfda.govnih.govexphar.commsdvetmanual.comasm.orgfda.govoup.comtokyovets.com This variability within the class highlights the necessity for specific data on this compound.

Tissue Distribution and Organ Accumulation in Animal Models

Metabolism and Biotransformation Pathways in Non-Human Biological Matrices

The specific enzymes responsible for the biotransformation of this compound have not been identified in the available literature. For other nitroimidazoles, metabolism is a key elimination pathway. Metronidazole is metabolized in the liver to form oxidative metabolites. drugbank.com Tinidazole is primarily metabolized by the cytochrome P450 enzyme CYP3A4. drugbank.comfda.govdrugsporphyria.netresearchgate.netbrieflands.com Fexinidazole is extensively metabolized by a range of CYP450 enzymes, including CYP1A2, 2B6, 2C19, 3A4, and 3A5, as well as flavin-containing monooxygenases (FMOs). nih.govresearchgate.netplos.orgdrugbank.comlshtm.ac.ukpharmacompass.comportico.org

No studies characterizing or quantifying the preclinical metabolites of this compound are publicly available. The identification of metabolites is crucial, as they can be active, inactive, or even toxic. Metronidazole is metabolized into a major active hydroxy metabolite and an acetic acid metabolite. drugbank.comwikipedia.org Fexinidazole is rapidly converted to its active sulfoxide (B87167) (M1) and sulfone (M2) metabolites. nih.govresearchgate.netplos.orgdrugbank.comnih.govresearchgate.netplos.orglshtm.ac.ukportico.orgfda.gove-lactancia.orgnih.govfirstwordpharma.comdndi.orgplos.org

Advanced Analytical Methodologies for Sulnidazole Quantification and Characterization in Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone of pharmaceutical analysis, enabling the separation of a compound from impurities, metabolites, and complex matrices. nih.gov The choice of technique depends on the analyte's physicochemical properties, such as polarity and volatility.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is the predominant technique for the quantification of non-volatile or thermally unstable drugs like Sulnidazole. chromatographyonline.com Developing a robust HPLC method involves the systematic optimization of chromatographic conditions to achieve adequate separation and peak shape.

Method Development: A typical reversed-phase HPLC (RP-HPLC) method for a nitroimidazole compound like this compound would involve a C18 column, which is effective for separating moderately polar compounds. akjournals.comcabidigitallibrary.org The mobile phase is often a mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate (B84403) or a dilute acid like phosphoric acid to control pH) and an organic modifier like acetonitrile (B52724) or methanol. akjournals.comresearchgate.net Isocratic elution, where the mobile phase composition remains constant, is often sufficient for routine quantification. researchgate.net Detection is commonly performed using a UV detector at a wavelength where the nitroimidazole chromophore exhibits maximum absorbance, typically around 310-324 nm. akjournals.comcabidigitallibrary.org

Method Validation: Once developed, the method must be validated according to International Council for Harmonisation (ICH) guidelines to ensure it is fit for its intended purpose. loesungsfabrik.deich.orgeuropa.eu Validation demonstrates the method's reliability through a series of tests. Key validation parameters include specificity, linearity, range, accuracy, precision, and sensitivity (Limit of Detection and Limit of Quantification). chromatographyonline.comich.org

Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or matrix components. ich.org

Linearity and Range: A linear relationship between the detector response and the analyte concentration over a specified range. ijper.org A minimum of five concentration levels is typically recommended. ich.org

Accuracy: The closeness of the test results to the true value, often assessed through recovery studies on spiked samples at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). ijper.org

Precision: Assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day, inter-analyst, or inter-equipment). ich.org It is measured by the relative standard deviation (RSD) of a series of measurements.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentrations of the analyte that can be reliably detected and quantified, respectively. ijper.org

Table 1: Representative HPLC Method Validation Parameters for this compound Analysis This table presents typical data based on validated methods for similar nitroimidazole compounds.

| Validation Parameter | Typical Acceptance Criteria (ICH Q2(R1)) | Representative Finding for a Nitroimidazole Assay |

|---|---|---|

| Linearity (R²) | ≥ 0.99 | 0.9998 ijper.org |

| Range (µg/mL) | Covers 80-120% of test concentration | 1.0 - 150 µg/mL akjournals.com |

| Accuracy (% Recovery) | 98.0% - 102.0% | 99.57% - 100.3% ijper.org |

| Precision - Repeatability (%RSD) | ≤ 2.0% | < 1.5% akjournals.com |

| Precision - Intermediate (%RSD) | ≤ 2.0% | < 2.0% akjournals.com |

| LOD (µg/mL) | Signal-to-Noise Ratio ≥ 3:1 | 0.012 - 0.04 µg/mL ijper.org |

| LOQ (µg/mL) | Signal-to-Noise Ratio ≥ 10:1 | 0.125 - 0.4 µg/mL ijper.org |

Gas Chromatography (GC) Applications for Volatile Derivatives (if applicable)

Gas Chromatography (GC) is a powerful separation technique primarily used for compounds that are volatile or can be vaporized without decomposing. emerypharma.comsigmaaldrich.com this compound, like many pharmaceuticals containing polar functional groups (e.g., N-H, O-H), is a non-volatile compound and therefore not suitable for direct GC analysis. hplcvials.comalwsci.com

For GC analysis to be applicable, this compound must first be chemically modified into a more volatile and thermally stable derivative. hplcvials.comjfda-online.com This process, known as derivatization, is a common strategy to extend the applicability of GC to non-volatile analytes. nih.govresearchgate.net

Derivatization Process: The most common derivatization reactions for compounds with active hydrogens are silylation, acylation, or alkylation. jfda-online.comgcms.cz For this compound, silylation would be a viable approach. This involves reacting the compound with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS). sigmaaldrich.com The agent replaces the active hydrogen on the imidazole (B134444) nitrogen with a non-polar trimethylsilyl (B98337) (TMS) group, which reduces hydrogen bonding, decreases polarity, and increases volatility. emerypharma.com

Once derivatized, the resulting volatile TMS-Sulnidazole could be analyzed by GC, typically coupled with a mass spectrometer (GC-MS) for definitive identification and quantification. emerypharma.com The separation would occur on a capillary column, and the MS detector would provide both retention time and mass spectral data for confirmation. labcompare.com While theoretically possible, HPLC remains the more direct and commonly employed method for compounds like this compound, avoiding the extra step and potential complications of derivatization. europeanpharmaceuticalreview.com

Spectroscopic Approaches for Identification and Structural Elucidation

Spectroscopic techniques are indispensable for confirming the identity and elucidating the precise molecular structure of a compound.

Mass Spectrometry (MS and Tandem MS) for Identification and Quantification in Complex Matrices

Mass Spectrometry (MS) is a highly sensitive and specific technique that measures the mass-to-charge ratio (m/z) of ionized molecules. nih.gov When coupled with a separation technique like liquid chromatography (LC-MS), it is a powerful tool for quantifying analytes in complex biological matrices such as plasma or milk. nih.gov

For this compound, LC coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for trace-level quantification. nih.gov In this setup, the analyte is first separated by HPLC and then ionized, typically using electrospray ionization (ESI). The resulting protonated molecule (precursor ion) is selected in the first mass analyzer, fragmented in a collision cell, and specific fragment ions (product ions) are monitored in the second mass analyzer. usda.gov This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and sensitivity, as it requires a compound to meet three criteria for detection: correct retention time, correct precursor ion mass, and correct product ion masses. rsc.orgnih.gov This allows for reliable quantification even in the presence of significant matrix interference. nih.gov

Table 2: Hypothetical MRM Transitions for this compound Analysis by LC-MS/MS This table is illustrative, based on the known molecular weight of this compound (C9H14N4O3S, MW: 258.30) and common fragmentation patterns of nitroimidazoles.

| Compound | Ionization Mode | Precursor Ion (m/z) [M+H]⁺ | Product Ion 1 (m/z) | Product Ion 2 (m/z) |

|---|---|---|---|---|

| This compound | ESI Positive | 259.1 | 197.1 (Loss of SO₂) | 128.1 (Imidazole ring fragment) |

| Internal Standard | ESI Positive | (Varies) | (Varies) | (Varies) |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous elucidation and confirmation of molecular structure. bruker.comnumberanalytics.com It provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C) within a molecule. derpharmachemica.com

Structural Confirmation: A complete set of NMR experiments, including ¹H NMR, ¹³C NMR, and two-dimensional (2D) techniques like COSY and HSQC, can definitively confirm the structure of this compound. hyphadiscovery.com

¹H NMR: Provides information on the number of different types of protons, their chemical environment (chemical shift), and their proximity to other protons (spin-spin coupling). numberanalytics.com

¹³C NMR: Provides information on the carbon skeleton of the molecule. tandfonline.com The unique pattern of chemical shifts and coupling constants serves as a molecular fingerprint, confirming the connectivity and arrangement of atoms. derpharmachemica.comresearchgate.net

Purity Assessment: NMR can also be used for quantitative analysis (qNMR). eurl-pesticides.eu By integrating the area of a specific signal from this compound and comparing it to the signal of a certified internal standard of known concentration, the absolute purity of the this compound sample can be determined with high accuracy. hyphadiscovery.comresearchgate.net This method is considered a primary ratio method and is valuable for characterizing reference standards.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound These are estimated values based on the known structure and typical chemical shifts for similar functional groups.

| Proton Assignment | Functional Group | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| H on C4/C5 | Imidazole Ring | ~7.5 - 8.0 |

| H on C2 | Imidazole Ring | ~7.8 - 8.2 |

| -CH₃ | Imidazole Methyl | ~2.4 - 2.6 |

| -N-CH₂- | Ethyl chain (adjacent to N) | ~4.3 - 4.6 |

| -S-CH₂- | Ethyl chain (adjacent to S) | ~3.2 - 3.5 |

| -CH₂-CH₃ | Ethyl Sulfone | ~3.0 - 3.3 (quartet) |

| -CH₂-CH₃ | Ethyl Sulfone | ~1.2 - 1.4 (triplet) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantitative Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a robust and widely accessible technique for the quantitative analysis of compounds that possess chromophores, which are parts of a molecule that absorb light in the UV-Vis spectrum. technologynetworks.comresearchgate.net The principle of this method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. iajps.com This makes UV-Vis spectroscopy a straightforward and cost-effective tool for determining the concentration of a substance in a solution. iajps.comresearchgate.net

For nitroimidazoles like this compound, the nitro group and the imidazole ring constitute a chromophoric system that absorbs UV radiation. The quantitative estimation is typically performed by measuring the absorbance at the wavelength of maximum absorption (λmax), where the highest sensitivity is achieved. technologynetworks.comjetir.org The choice of solvent can influence the λmax; for instance, a study on metronidazole (B1676534) used a mixture of dimethylformamide (DMF) and water, identifying a λmax at 320 nm. jetir.org Another method for tinidazole (B1682380) developed three approaches, using 0.5 N NaOH (λmax 368.6 nm), 0.5 N HCl (λmax 279.2 nm), and a differential spectrum. ajol.info

In some cases, derivatization is employed to enhance sensitivity or to shift the absorbance to a more suitable wavelength. One such method for metronidazole involved the reduction of its nitro group, followed by coupling with crotonaldehyde (B89634) to form a yellow chromogen with a λmax at 408 nm. researchgate.net

The table below summarizes parameters for UV-Vis spectroscopic analysis of related nitroimidazole compounds.

| Compound | Solvent/Reagent | λmax (nm) | Linearity Range (µg/mL) | Correlation Coefficient (r) |

| Metronidazole | Distilled Water | 320 nm | 5-30 | 0.999 rjptonline.org |

| Metronidazole | DMF and Water | 320 nm | Not Specified | Not Specified jetir.org |

| Metronidazole | Zinc/HCl, Crotonaldehyde | 408 nm | 2.0-12.0 | 0.995 researchgate.net |

| Tinidazole | 0.5 N NaOH | 368.6 nm | 20-150 | Not Specified ajol.info |

| Tinidazole | 0.5 N HCl | 279.2 nm | 50-150 | Not Specified ajol.info |

| Tinidazole | p-dimethylaminobenzaldehyde | 404 nm | 4.8–76.8 | Not Specified srce.hr |

Electrochemical Methods for Sensitive Detection

Electrochemical methods offer exceptional sensitivity and selectivity for the detection of electroactive compounds. antecscientific.comscielo.br Nitroimidazoles, including this compound, are well-suited for electrochemical analysis because the nitro group (-NO2) is readily reducible at an electrode surface. researchgate.net This electrochemical reaction generates a measurable current that is proportional to the concentration of the analyte, enabling highly sensitive quantification. nih.gov

Several electrochemical techniques are utilized, with Cyclic Voltammetry (CV) often used for initial studies to understand the redox behavior of the compound, while techniques like Differential Pulse Voltammetry (DPV) are typically employed for quantitative analysis due to their lower detection limits. nih.govnih.govchemmethod.com

Research has focused on modifying the working electrode to enhance the analytical performance. For example, a sensor for dimetridazole (B1670680) (DMZ) was developed using an erbium vanadate/graphitic carbon nitride composite modified glassy carbon electrode (ErVO4@g-CN/GCE), which demonstrated a very low limit of detection. nih.gov Another study used a screen-printed graphite (B72142) electrode modified with a Ce-based metal-organic framework (Ce-BTC MOF/SPGE) for the sensitive detection of metronidazole (MNZ). chemmethod.comchemmethod.com These modifications increase the electrode's surface area and catalytic activity, leading to improved signal and sensitivity. chemmethod.com

The table below presents findings from electrochemical studies on nitroimidazoles.

| Analyte | Technique | Electrode | Linear Range | Limit of Detection (LOD) |

| Dimetridazole (DMZ) | DPV | ErVO₄@g-CN/GCE | 0.5 - 863.5 µM | 1 nM nih.gov |

| Metronidazole (MNZ) | DPV | Ce-BTC MOF/SPGE | 0.05 - 400.0 µM | 0.02 µM chemmethod.comchemmethod.com |

| Metronidazole (MNZ) | Not Specified | MIP/NPNi hybrid | Not Specified | 2 x 10⁻¹⁴ M acs.org |

Hyphenated Techniques (e.g., LC-MS/MS, GC-MS) for Comprehensive Profiling

Hyphenated techniques, which couple a separation method with a detection method, are powerful tools for the comprehensive analysis of complex mixtures. ijpsjournal.com They provide not only quantitative data but also structural information for unequivocal identification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the benchmark for analyzing trace levels of nitroimidazoles in complex matrices. mdpi.comresearchgate.net The technique combines the superior separation capabilities of High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) with the high sensitivity and specificity of tandem mass spectrometry. mdpi.comjicrcr.com

Sample preparation often involves an extraction step, such as dispersive solid-phase extraction (d-SPE), to isolate the analytes from the matrix. mdpi.com The extract is then injected into the LC system, where the compounds are separated on a chromatographic column (e.g., a C18 column). nih.govscispace.com After separation, the analytes enter the mass spectrometer. Electrospray ionization (ESI) is a commonly used soft ionization technique that generates protonated molecular ions [M+H]+. researchgate.netresearchgate.net In the mass spectrometer, a specific precursor ion for each analyte is selected and fragmented to produce characteristic product ions. The system operates in Multiple Reaction Monitoring (MRM) mode, where it monitors specific precursor-to-product ion transitions, ensuring highly selective and sensitive detection. mdpi.comnih.govusda.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is another powerful hyphenated technique used for separating and identifying volatile and semi-volatile compounds. youtube.comthermofisher.com While it is a robust analytical tool, its application for many nitroimidazoles can be limited as they are often non-volatile. mdpi.com Therefore, a derivatization step is typically required to convert the non-volatile nitroimidazoles into more volatile derivatives suitable for GC analysis. nih.govmdpi.com

The table below outlines typical parameters used in LC-MS/MS methods for nitroimidazole analysis.

| Analytes | Matrix | Sample Preparation | Chromatography | Detection |

| 4 Nitroimidazoles & 3 Metabolites | Honey | Dispersive-SPE with MCX sorbent | UHPLC, 4 min separation | ESI-MS/MS (MRM) mdpi.com |

| Ronidazole (B806) (RNZ) & Metabolites | Bovine Meat | Solid-phase extraction (SPE) | LC-MS/MS | Not Specified researchgate.net |

| 24 Sulfonamides | Pastries | Modified QuEChERS | UPLC with Agilent ZORBAX XDB-C18 column | ESI-MS/MS (MRM) nih.gov |

| Dimetridazole (DMZOH) & Ipronidazole (IPROH) metabolites | Swine/Poultry Muscle | Sample extraction and cleanup | HPLC with Phenomenex RP-18 column | ESI-LC/MS/MS (MRM) usda.gov |

Method Validation and Quality Control in Research Settings

In analytical research, method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. europa.eu It is a critical component of quality control, ensuring that the data generated are accurate, reliable, and reproducible. vicihealthsciences.comlabmanager.com The parameters for validation are established by international guidelines, such as those from the International Council for Harmonisation (ICH). europa.eusysrevpharm.org

Key validation parameters include:

Accuracy : This expresses the closeness of the method's results to the true value. europa.eu It is often assessed through recovery studies by spiking a blank matrix with a known amount of the analyte. For example, a method for ronidazole (RNZ) in bovine meat showed recovery percentages between 98.1% and 100.3%. researchgate.net

Precision : This measures the degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. europa.eu It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at two levels:

Repeatability (Intra-day precision) : Analysis in a single laboratory, on one day, by one analyst.

Intermediate Precision (Inter-day precision) : Variations within a laboratory, such as different days, analysts, or equipment. europa.eu For an electrochemical method for RNZ, the intra-day RSD was 3.21% and the inter-day RSD was 6.78%. researchgate.net

Linearity : This is the method's ability to produce test results that are directly proportional to the analyte's concentration within a given range. sysrevpharm.org It is confirmed by a high correlation coefficient (r or r²), typically >0.99. researchgate.netrjptonline.org

Limits of Detection (LOD) and Quantification (LOQ) : The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantified as an exact value. The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. europa.eu For an LC-MS/MS method, the LOQ for several nitroimidazoles was 1.0 µg/kg. wur.nl An electrochemical method for RNZ reported an LOD of 0.107 mg kg⁻¹ and an LOQ of 0.358 mg kg⁻¹. researchgate.net

The table below provides an example of validation data for an analytical method.

| Validation Parameter | Ronidazole (RNZ) by DPV |

| Accuracy (% Recovery) | 98.1% - 100.3% researchgate.net |

| Precision (RSD%) | Intra-day: 3.21%Inter-day: 6.78% researchgate.net |

| Linearity | Not specified, but method was used for quantification researchgate.net |

| LOD | 0.107 mg kg⁻¹ researchgate.net |

| LOQ | 0.358 mg kg⁻¹ researchgate.net |

Preclinical Efficacy and Resistance Studies in in Vitro and Animal Models

Antimicrobial Efficacy Studies in Microbiological Models

The in vitro activity of sulnidazole has been evaluated against a range of anaerobic bacteria, which are common targets for nitroimidazole compounds. medscape.com These studies are foundational for establishing the compound's potential clinical utility in treating anaerobic infections.

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The Minimum Bactericidal Concentration (MBC) is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum. These parameters are fundamental in assessing the potency of an antibiotic.

While specific MIC and MBC data for this compound against a wide array of anaerobic bacteria are not extensively available in publicly accessible literature, the activity of nitroimidazoles as a class is well-documented. For context, the following table presents representative MIC values for metronidazole (B1676534), a closely related and widely studied nitroimidazole, against common anaerobic pathogens. It is anticipated that this compound would exhibit a similar spectrum of activity.

| Bacterial Species | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |

|---|---|---|---|

| Bacteroides fragilis group | 0.25 - >256 | 0.5 | 2 |

| Prevotella spp. | ≤0.06 - 8 | 0.25 | 2 |

| Fusobacterium spp. | ≤0.03 - 2 | 0.12 | 0.5 |

| Clostridium perfringens | 0.12 - 16 | 0.5 | 4 |

| Peptostreptococcus spp. | ≤0.12 - 8 | 0.5 | 2 |

Note: Data presented is for Metronidazole and is intended to be representative of the nitroimidazole class. Specific data for this compound is limited. nih.govpsu.eduscielo.br

Time-kill curve assays provide information on the rate and extent of bacterial killing over time. researchgate.net These studies help to differentiate between bactericidal (killing) and bacteriostatic (inhibiting growth) activity and can reveal concentration-dependent or time-dependent killing characteristics. researchgate.net A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum. nih.gov

The post-antibiotic effect (PAE) refers to the persistent suppression of bacterial growth after a brief exposure to an antimicrobial agent. nih.govembopress.orgresearchgate.netbiorxiv.org This effect is an important pharmacodynamic parameter, as a longer PAE may allow for less frequent dosing intervals. nih.govpsu.educhosunobr.org For nitroimidazoles, the PAE against anaerobic bacteria is generally short. Detailed PAE studies specifically for this compound have not been widely published.

Bacterial biofilms are structured communities of bacteria encased in a self-produced polymeric matrix, which can adhere to surfaces and are notoriously resistant to antimicrobial agents. frontiersin.orgpediatricsnationwide.orgmdpi.comscirp.org The ability of a compound to inhibit biofilm formation or eradicate established biofilms is a critical aspect of its preclinical evaluation. There is a lack of specific published studies on the efficacy of this compound against bacterial biofilms. Research into the anti-biofilm properties of novel nitroimidazoles is an area of ongoing investigation.

Animal models of infection are essential for evaluating the in vivo efficacy of a new antimicrobial agent before it can be considered for human trials. medscape.combiotestfacility.com These models can simulate various types of infections, such as intra-abdominal sepsis, skin and soft tissue infections, and abscesses, where anaerobic bacteria are often implicated. While this compound is expected to be effective in such models due to its classification as a nitroimidazole, specific data from in vivo animal studies detailing its efficacy against anaerobic bacterial infections are not widely available in the literature.

Biofilm Inhibition and Eradication in In Vitro Systems

Antiparasitic Efficacy in Parasitological Models

This compound, like other nitroimidazoles, possesses activity against a variety of protozoan parasites. researchgate.netresearchgate.net Preclinical evaluation of its antiparasitic efficacy is a key step in its development.

In vitro susceptibility testing is used to determine the potency of a compound against different life cycle stages of parasites, such as trophozoites and cysts. This compound has been cited as having activity against several clinically important protozoa. researchgate.netresearchgate.net

Entamoeba histolytica : This parasite is the causative agent of amoebiasis. Nitroimidazoles, including metronidazole, tinidazole (B1682380), secnidazole (B1681708), and ornidazole, are standard treatments. frontiersin.orgresearchgate.net this compound is also recognized as having activity against E. histolytica, although specific IC50 or MPC (Minimum Protozoacidal Concentration) values are not consistently reported in the literature. researchgate.netresearchgate.net